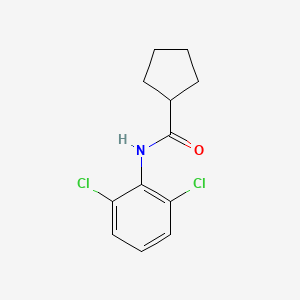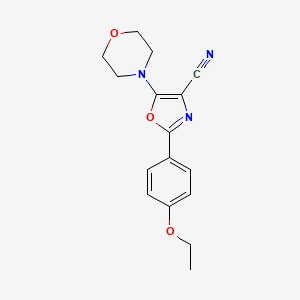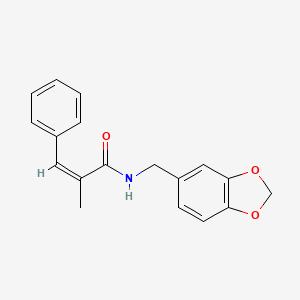![molecular formula C19H17ClO3 B5762362 [3-chloro-5-methoxy-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5762362.png)
[3-chloro-5-methoxy-4-(1-naphthylmethoxy)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-chloro-5-methoxy-4-(1-naphthylmethoxy)phenyl]methanol, also known as SR16388, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research.
Mécanisme D'action
The mechanism of action of [3-chloro-5-methoxy-4-(1-naphthylmethoxy)phenyl]methanol is not fully understood, but it is believed to involve the inhibition of the Akt/mTOR signaling pathway. This pathway plays a crucial role in cell growth and survival, and its dysregulation is often observed in cancer cells.
Biochemical and Physiological Effects
[3-chloro-5-methoxy-4-(1-naphthylmethoxy)phenyl]methanol has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [3-chloro-5-methoxy-4-(1-naphthylmethoxy)phenyl]methanol in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for further research. However, its limited solubility in water can make it challenging to work with, and its mechanism of action is not fully understood, which can make it difficult to interpret results.
Orientations Futures
There are several future directions for research on [3-chloro-5-methoxy-4-(1-naphthylmethoxy)phenyl]methanol. One area of interest is the development of more efficient synthesis methods to improve its solubility and increase its yield. Additionally, further studies on its mechanism of action could lead to the development of more targeted anti-cancer therapies. Finally, the potential applications of [3-chloro-5-methoxy-4-(1-naphthylmethoxy)phenyl]methanol in other areas of research, such as neurodegenerative diseases, should also be explored.
Conclusion
[3-chloro-5-methoxy-4-(1-naphthylmethoxy)phenyl]methanol is a synthetic compound that shows promise in cancer research due to its potent anti-cancer activity. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of the Akt/mTOR signaling pathway. While its limited solubility in water can make it challenging to work with, its potential applications in other areas of research and future directions for research make it an exciting area of study.
Méthodes De Synthèse
The synthesis of [3-chloro-5-methoxy-4-(1-naphthylmethoxy)phenyl]methanol involves the reaction of 3-chloro-5-methoxyphenol with 1-naphthylmethanol in the presence of a Lewis acid catalyst. The resulting product is then reduced using sodium borohydride to yield [3-chloro-5-methoxy-4-(1-naphthylmethoxy)phenyl]methanol.
Applications De Recherche Scientifique
[3-chloro-5-methoxy-4-(1-naphthylmethoxy)phenyl]methanol has been studied for its potential applications in cancer research, specifically as a potential anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer.
Propriétés
IUPAC Name |
[3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO3/c1-22-18-10-13(11-21)9-17(20)19(18)23-12-15-7-4-6-14-5-2-3-8-16(14)15/h2-10,21H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWXVTWLECMOAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CO)Cl)OCC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0090233.P001 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate](/img/structure/B5762296.png)
![3-nitro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762304.png)


![3-[2-(2-isopropoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5762328.png)
![N-(3,4-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5762330.png)
![4-[(3,4-dimethylphenoxy)acetyl]morpholine](/img/structure/B5762332.png)





